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Compound of Interest

Compound Name: OdM1

Cat. No.: B1578477 Get Quote

ODM-203 Oral Formulation Technical Support
Center
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers, scientists, and drug development professionals working on

the oral formulation of ODM-203.

Troubleshooting Guide
Researchers may encounter several challenges during the oral formulation of ODM-203. This

guide provides potential solutions to common issues.

Issue 1: Low and Variable Oral Bioavailability

Problem: Inconsistent and low absorption of ODM-203 after oral administration in preclinical or

clinical studies.

Potential Causes & Solutions:

Troubleshooting & Optimization

Check Availability & Pricing
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Potential Cause Proposed Solution Experimental Protocol

Poor aqueous solubility

The low solubility of ODM-203

in gastrointestinal fluids limits

its dissolution and subsequent

absorption.

Solubility Enhancement:•

Amorphous Solid Dispersions

(ASDs): Disperse ODM-203 in

a polymer matrix to create a

higher energy amorphous

form. Common polymers

include HPMC, HPMC-AS,

PVP, and Soluplus®. Prepare

ASDs using spray drying or

hot-melt extrusion.• Lipid-

Based Formulations:

Formulate ODM-203 in self-

emulsifying drug delivery

systems (SEDDS) or self-

microemulsifying drug delivery

systems (SMEDDS) to improve

solubilization in the GI tract.[1]

• Particle Size Reduction:

Employ micronization or

nanomilling to increase the

surface area of the drug

particles, thereby enhancing

dissolution rate according to

the Noyes-Whitney equation.

[2]

Food Effect

The presence of food can

significantly alter the

gastrointestinal environment

(e.g., pH, bile salt

concentration), impacting drug

dissolution and absorption.

Clinical data indicates that a

400 mg tablet of ODM-203 is

administered with food.[3]

Food Effect Study:Conduct in-

vivo pharmacokinetic studies in

animal models (e.g., rats,

dogs) under both fed and

fasted conditions to

characterize the food effect. A

positive food effect may guide

the decision to recommend

administration with meals.
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First-Pass Metabolism

ODM-203 may be subject to

significant metabolism in the

liver or gut wall, reducing the

amount of active drug reaching

systemic circulation.

Metabolic Stability

Assessment:• In-vitro studies:

Use liver microsomes or

hepatocytes to determine the

metabolic stability of ODM-

203.• In-vivo studies: Conduct

pharmacokinetic studies with

intravenous administration to

determine the absolute

bioavailability and clearance

mechanisms.

Issue 2: Formulation Instability

Problem: Physical or chemical degradation of the ODM-203 formulation during manufacturing

or storage.

Potential Causes & Solutions:

Troubleshooting & Optimization

Check Availability & Pricing
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Potential Cause Proposed Solution Experimental Protocol

Crystallization of Amorphous

Form

The amorphous form of ODM-

203 in an ASD may revert to a

more stable, less soluble

crystalline form over time,

especially under high humidity

and temperature.

Stability Studies:Conduct

accelerated stability studies

(e.g., 40°C/75% RH) on the

formulation. Monitor for

changes in crystallinity using

techniques like X-ray powder

diffraction (XRPD) and

differential scanning

calorimetry (DSC). The choice

of polymer and drug loading in

the ASD is critical for stability.

Chemical Degradation

ODM-203 may be susceptible

to hydrolysis, oxidation, or

other degradation pathways,

especially in the presence of

certain excipients.

Excipient Compatibility

Studies:Mix ODM-203 with

individual excipients and store

under stressed conditions

(e.g., elevated temperature

and humidity). Analyze the

mixtures at various time points

using a stability-indicating

HPLC method to identify any

degradation products.

Frequently Asked Questions (FAQs)
Q1: What is the rationale for switching from a capsule to a tablet formulation for ODM-203?

A1: Clinical trial data indicates that a 600 mg capsule of ODM-203 resulted in similar plasma

exposure to a 400 mg tablet formulation.[4][5] This suggests that the tablet formulation likely

offers improved bioavailability. This is a common goal in pharmaceutical development,

especially for poorly soluble compounds, as it can lead to a lower required dose, potentially

reducing dose-dependent side effects and manufacturing costs. The tablet formulation may

incorporate advanced formulation strategies like amorphous solid dispersions or particle size

reduction to enhance dissolution.
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Q2: What are the known adverse effects of orally administered ODM-203 that could be related

to its formulation?

A2: The most common treatment-related adverse events reported in clinical trials were an

increase in bilirubin and diarrhea.[3][6] While the bilirubin increase is linked to the inhibition of

the UGT1A1 enzyme by ODM-203, gastrointestinal side effects like diarrhea can sometimes be

exacerbated by the formulation, particularly with high doses of poorly soluble drugs or the use

of certain excipients in enabling formulations like SEDDS.[6]

Q3: What are the key signaling pathways inhibited by ODM-203?

A3: ODM-203 is a selective inhibitor of both Fibroblast Growth Factor Receptors (FGFRs) and

Vascular Endothelial Growth Factor Receptors (VEGFRs).[7][8][9] By inhibiting these receptor

tyrosine kinases, ODM-203 can block downstream signaling pathways involved in tumor cell

proliferation and angiogenesis.

VEGFR Signaling

FGFR Signaling

VEGF VEGFR PLCγ PKC RAF MEK ERK Angiogenesis

FGF FGFR FRS2 GRB2 SOS RAS RAF MEK ERK Cell Proliferation

ODM-203
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Caption: Simplified signaling pathways inhibited by ODM-203.

Q4: What is a typical experimental workflow for developing an oral formulation for a poorly

soluble compound like ODM-203?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/33262202/
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.2576
https://ascopubs.org/doi/10.1200/JCO.2016.34.15_suppl.2576
https://www.selleckchem.com/products/odm-203.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/vegfr-fgfr-inhibitor-odm-203
https://pubmed.ncbi.nlm.nih.gov/30301864/
https://www.benchchem.com/product/b1578477?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1578477?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A4: A general workflow would involve pre-formulation studies, formulation screening, and

optimization, followed by in-vivo evaluation.

Pre-formulation

Formulation Development

Evaluation & Optimization

Physicochemical Characterization
(Solubility, pKa, LogP, Solid State)

Biopharmaceutical Classification System (BCS)

Excipient Compatibility Studies

Formulation Screening
(ASDs, SEDDS, Nanoparticles)

Prototype Formulation & Manufacturing

In-vitro Dissolution Testing

Stability StudiesIn-vivo Pharmacokinetic Studies
(Animal Models)

Formulation Optimization

Troubleshooting & Optimization

Check Availability & Pricing
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Caption: Experimental workflow for oral formulation development.

Data Summary
Table 1: In-vitro Inhibitory Activity of ODM-203

Target IC₅₀ (nM)

FGFR1 11

FGFR2 16

FGFR3 6

FGFR4 35

VEGFR1 26

VEGFR2 9

VEGFR3 5

Data sourced from biochemical assays.[7][9]

Table 2: Cellular Activity of ODM-203

Cell Line/Assay IC₅₀ (nM)

H1581 (FGFR-dependent) 50-150

SNU16 (FGFR-dependent) 50-150

RT4 (FGFR-dependent) 50-150

VEGFR-induced tube formation 33

Data from cellular proliferation and tube

formation assays.[9][10]

Experimental Protocols

Troubleshooting & Optimization

Check Availability & Pricing
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Protocol 1: Preparation of Amorphous Solid Dispersion (ASD) by Spray Drying

Solvent Selection: Identify a common solvent system in which both ODM-203 and the

selected polymer (e.g., HPMC-AS) are soluble. A mixture of dichloromethane and methanol

is often a good starting point.

Solution Preparation: Dissolve ODM-203 and the polymer in the chosen solvent system at a

specific drug-to-polymer ratio (e.g., 1:3 w/w).

Spray Drying: Atomize the solution into a drying chamber with controlled temperature and

gas flow. The solvent rapidly evaporates, leaving behind a solid dispersion of amorphous

ODM-203 in the polymer matrix.

Powder Collection: Collect the dried powder from the cyclone separator.

Characterization: Analyze the resulting powder for drug loading, amorphous content (by

XRPD), and dissolution performance.

Protocol 2: In-vitro Dissolution Testing of an ODM-203 Formulation

Apparatus: Use a USP Apparatus 2 (paddle) dissolution bath.

Media: Prepare simulated gastric fluid (SGF, pH 1.2) and fasted state simulated intestinal

fluid (FaSSIF, pH 6.5).

Procedure:

Place the ODM-203 formulation (e.g., a tablet or capsule containing the ASD) into the

dissolution vessel containing 900 mL of pre-warmed (37°C) dissolution medium.

Rotate the paddle at a specified speed (e.g., 75 rpm).

Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

Replace the withdrawn volume with fresh medium.

Analysis: Analyze the concentration of ODM-203 in the collected samples using a validated

HPLC method. Plot the percentage of drug dissolved against time to generate a dissolution
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profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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